Cas no 1114656-12-0 (4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile)

4-[6-Fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1λ⁶,4-benzothiazin-4-yl]benzonitrile is a structurally complex benzothiazine derivative characterized by its fluoro-substituted aromatic ring and sulfone functionality. The presence of a 4-methylbenzoyl group enhances its stability, while the benzonitrile moiety contributes to its potential reactivity in further synthetic modifications. This compound is of interest in pharmaceutical and materials research due to its rigid, conjugated framework, which may impart desirable electronic or binding properties. Its well-defined molecular architecture makes it a valuable intermediate for the development of bioactive molecules or advanced functional materials. The sulfone group further enhances its utility in medicinal chemistry applications.
4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile structure
1114656-12-0 structure
Product Name:4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
CAS No:1114656-12-0
MF:C23H15FN2O3S
MW:418.440207719803
CID:5343330
Update Time:2025-06-30

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile Chemical and Physical Properties

Names and Identifiers

    • 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-1,4-benzothiazin-4-yl]benzonitrile
    • 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile
    • 4-(6-fluoro-2-(4-methylbenzoyl)-1,1-dioxido-4H-benzo[b][1,4]thiazin-4-yl)benzonitrile
    • 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1lambda6,4-benzothiazin-4-yl]benzonitrile
    • 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-1$l^{6},4-benzothiazin-4-yl]benzonitrile
    • Inchi: 1S/C23H15FN2O3S/c1-15-2-6-17(7-3-15)23(27)22-14-26(19-9-4-16(13-25)5-10-19)20-12-18(24)8-11-21(20)30(22,28)29/h2-12,14H,1H3
    • InChI Key: YTTMLKWFQBLKEU-UHFFFAOYSA-N
    • SMILES: S1(C(C(C2C=CC(C)=CC=2)=O)=CN(C2C=CC(C#N)=CC=2)C2C=C(C=CC1=2)F)(=O)=O

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 3
  • Complexity: 839
  • XLogP3: 4.4
  • Topological Polar Surface Area: 86.6

4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile Pricemore >>

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4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile Related Literature

Additional information on 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile

Chemical Profile of 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile (CAS No. 1114656-12-0)

The compound 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile, identified by its CAS number 1114656-12-0, represents a significant advancement in the field of pharmaceutical chemistry. This molecule belongs to a structurally complex class of heterocyclic compounds that have garnered considerable attention due to their potential biological activities and mechanistic insights into drug design. The presence of multiple pharmacophoric elements, including a fluoro-substituted benzothiazine core and a methylbenzoyl moiety, positions this compound as a promising candidate for further investigation in medicinal chemistry.

Recent studies have highlighted the importance of fluoro-substituted aromatic compounds in enhancing the pharmacological properties of small molecules. The fluorine atom at the 6-position of the benzothiazine ring not only influences electronic distribution but also contributes to metabolic stability and binding affinity. This feature has been extensively explored in the development of antiviral, anticancer, and anti-inflammatory agents. The 4-methylbenzoyl group, on the other hand, introduces a hydrophobic anchor that can interact with specific protein targets, thereby modulating biological pathways. The combination of these structural elements in 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile suggests a multifaceted interaction profile that warrants detailed exploration.

The dioxo-substituent at the 1,1-position of the benzothiazine ring further diversifies the electronic landscape of the molecule. This functional group is known to participate in hydrogen bonding interactions and can serve as a scaffold for further derivatization. The nitrile group at the benzonitrile moiety adds another layer of reactivity, enabling transformations such as hydrolysis or reduction that could yield novel analogs with distinct pharmacological profiles. These structural features collectively contribute to the compound's potential as a lead molecule in drug discovery.

In the context of current research, there is growing interest in benzothiazine derivatives due to their demonstrated efficacy in various therapeutic areas. For instance, recent publications have reported on benzothiazine-based compounds exhibiting inhibitory activity against enzymes involved in inflammation and cancer progression. The specific configuration of 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile aligns with these findings, suggesting that it may possess similar bioactivities. Moreover, computational modeling studies have indicated that this compound could interact with biological targets through both hydrophobic and polar interactions, reinforcing its potential as a pharmacological tool.

The synthesis of this compound involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. Key synthetic strategies include condensation reactions to form the benzothiazine core, followed by functionalization at the 2-position with the 4-methylbenzoyl group. The introduction of the fluoro substituent typically employs nucleophilic aromatic substitution or metal-catalyzed cross-coupling techniques. Finally, the benzonitrile moiety is often incorporated through cyanation reactions or subsequent transformations from halogenated precursors. Each step must be optimized to minimize side products and maximize scalability for potential industrial applications.

Evaluation of 4-[6-fluoro-2-(4-methylbenzoyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzonitrile will likely involve both in vitro and in vivo studies to assess its biological activity and safety profile. In vitro assays may focus on enzyme inhibition or receptor binding assays to determine its efficacy against specific targets. Additionally, cell-based assays could provide insights into its ability to modulate signaling pathways relevant to diseases such as cancer or inflammation. In vivo studies would further validate these findings by examining pharmacokinetic parameters and therapeutic effects in animal models.

The potential applications of this compound are broad and span multiple therapeutic areas. Given its structural complexity and functional diversity, it may serve as a scaffold for developing novel therapeutics targeting neurological disorders, metabolic diseases, or infectious diseases. Furthermore, its ability to undergo structural modifications opens up possibilities for generating libraries of derivatives with tailored properties for high-throughput screening campaigns. Such libraries are instrumental in identifying lead compounds for further development into clinical candidates.

From an academic perspective, this compound exemplifies the intersection of organic chemistry and medicinal chemistry. Its synthesis provides an excellent case study for teaching advanced synthetic techniques and mechanistic reasoning. Additionally, its biological profile offers opportunities for interdisciplinary research involving chemists, biologists, and pharmacologists working together to unravel its mode of action and therapeutic potential.

In conclusion,CAS No 1114656-12 stands out as a structurally intriguing molecule with significant promise in pharmaceutical research. Its unique combination of substituents—particularly the fluoro-substituted benzothiazine core and methylbenzoyl moiety—positions it as a valuable asset for drug discovery efforts aimed at addressing unmet medical needs. As research progresses,it is anticipated that this compound will contribute valuable insights into molecular interactions and pave the way for new therapeutic strategies.

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